

# An In-depth Technical Guide to [4-(Morpholinomethyl)phenyl]methanol

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## Compound of Interest

Compound Name: [4-(Morpholinomethyl)phenyl]methanol

Cat. No.: B1273741

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## Abstract

**[4-(Morpholinomethyl)phenyl]methanol** is a bifunctional organic molecule incorporating a morpholine moiety and a benzyl alcohol group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis via the reduction of 4-(morpholinomethyl)benzaldehyde, and a prospective outlook on its potential biological applications based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on its synthesis and physicochemical properties while postulating potential areas of investigation for drug discovery programs.

## Chemical Structure and Properties

**[4-(Morpholinomethyl)phenyl]methanol** is characterized by a central benzene ring substituted at the 1 and 4 positions with a hydroxymethyl group (-CH<sub>2</sub>OH) and a morpholinomethyl group (-CH<sub>2</sub>-N(CH<sub>2</sub>CH<sub>2</sub>)<sub>2</sub>O), respectively.

Molecular Structure:

Caption: 2D structure of **[4-(Morpholinomethyl)phenyl]methanol**.

Physicochemical Properties:

Property	Value	Reference
CAS Number	91271-65-7	[1]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	
Molecular Weight	207.27 g/mol	
Appearance	Solid (predicted)	
SMILES	OCc1ccc(CN2CCOCC2)cc1	[2]
InChIKey	MWVQMAWLNLHACQK- UHFFFAOYSA-N	[2]

## Synthesis

The most direct and common synthetic route to **[4-(Morpholinomethyl)phenyl]methanol** is the reduction of its corresponding aldehyde, 4-(morpholinomethyl)benzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH<sub>4</sub>) in an alcoholic solvent.

## Experimental Protocol: Reduction of 4-(Morpholinomethyl)benzaldehyde

This protocol is a general procedure based on standard organic chemistry methods for the reduction of aromatic aldehydes.<sup>[3][4][5]</sup> Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

- 4-(Morpholinomethyl)benzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)

- Methanol (MeOH) or Ethanol (EtOH)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Dissolution:** In a round-bottom flask, dissolve 4-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde) and cool the solution to 0 °C using an ice bath.
- **Reduction:** While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
- **Quenching:** Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench the excess  $NaBH_4$ .

- Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **[4-(Morpholinomethyl)phenyl]methanol**.
- Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

## Synthetic Workflow Diagram



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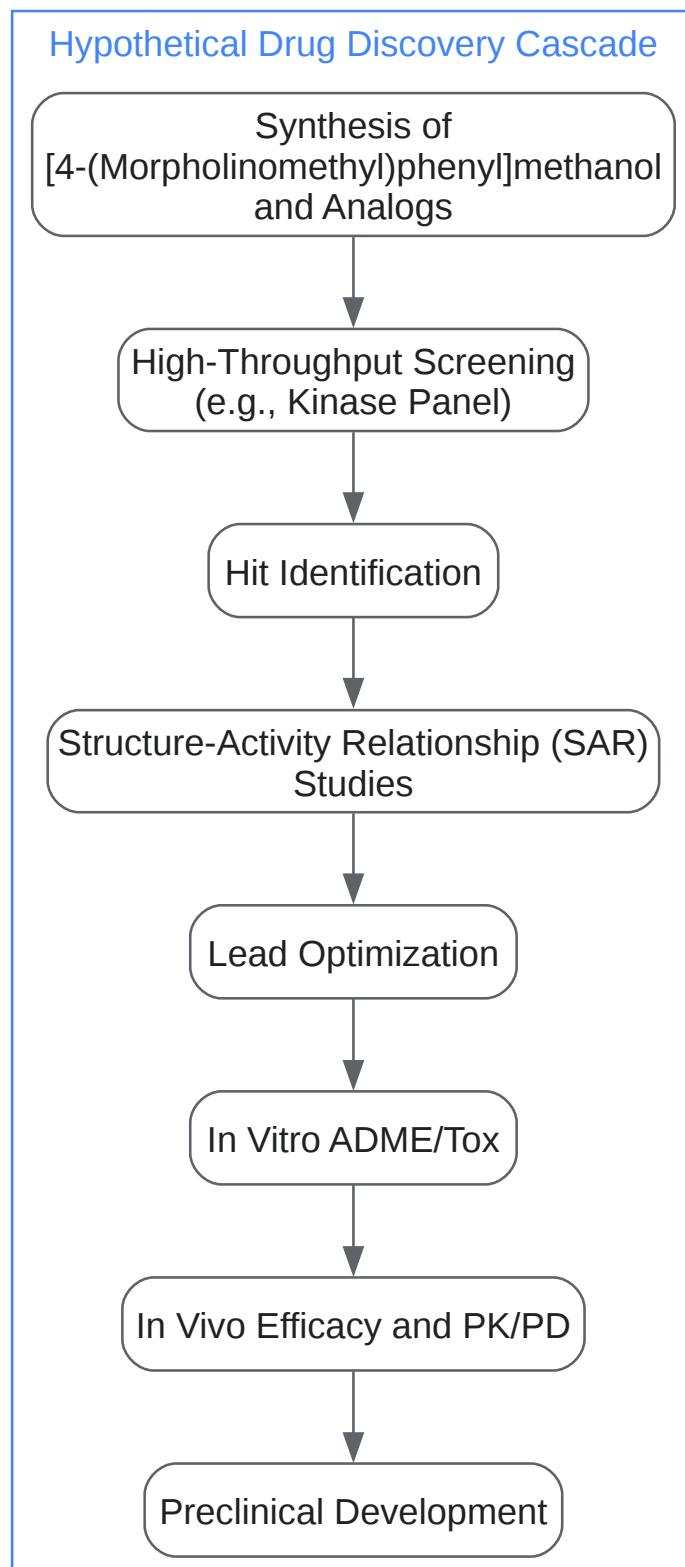
Caption: Workflow for the synthesis of **[4-(Morpholinomethyl)phenyl]methanol**.

## Potential Biological Applications and Future Directions

While there is a lack of specific biological data for **[4-(Morpholinomethyl)phenyl]methanol** in the public domain, its structural motifs suggest several potential avenues for investigation in drug discovery.

- Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors.<sup>[6]</sup> The phenylmethanol core of this molecule could serve as a versatile scaffold for the synthesis of libraries of compounds to be screened against various kinase targets implicated in cancer and inflammatory diseases.
- Monoamine Neurotransmitter Modulators: Phenylmorpholine analogs have been explored as agents that can modify the release and reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.<sup>[7]</sup> This suggests that derivatives of **[4-(Morpholinomethyl)phenyl]methanol** could be investigated for their potential in treating neurological and psychiatric disorders.
- Antifungal Agents: The morpholine moiety is present in some antifungal agents.<sup>[8]</sup> Further chemical modification of **[4-(Morpholinomethyl)phenyl]methanol** could lead to the development of novel antifungal compounds.

Logical Relationship for a Hypothetical Drug Discovery Cascade:



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Caption: A potential drug discovery workflow starting with the title compound.

## Conclusion

**[4-(Morpholinomethyl)phenyl]methanol** is a readily accessible chemical entity with significant potential as a building block in the development of new therapeutic agents. This guide provides a detailed protocol for its synthesis, which should enable researchers to produce this compound for further investigation. While specific biological data is currently unavailable, the structural features of the molecule suggest promising avenues for research in kinase inhibition, neuroscience, and infectious diseases. Future studies are warranted to elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.

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